ベンジルアミン, N-オクチル-

説明

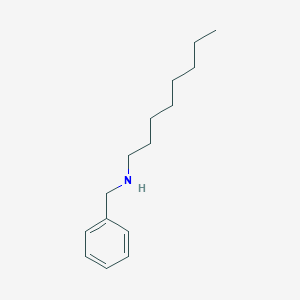

Benzylamine, N-octyl- is a useful research compound. Its molecular formula is C15H25N and its molecular weight is 219.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzylamine, N-octyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzylamine, N-octyl- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗真菌活性

“ベンジルアミン, N-オクチル-” は、新規ベンジルアミン系抗真菌薬の合成に使用されてきた . ハロゲン置換された 3 および 4-ベンジルオキシベンザルデヒド誘導体と、6-メチルヘプト-2-イルアミンまたは N-オクチルアミンから、還元的アミノ化によって 23 種の新規ベンジルアミンが合成された . 得られたアミンの抗真菌活性を、非病原性酵母ヤロウィア・リポリチカを試験微生物として用いたマイクロダイリューションアッセイで評価した .

真菌細胞透過性

アリールアミン系薬剤であるナフチフィンとテルビナフィン、そしてベンジルアミン系薬剤であるブテナフィンは、真菌細胞膜の機能を阻害する抗真菌薬の例である . これらの合成化合物は、真菌ステロール生合成における重要な酵素であるスクアレンエポキシダーゼを特異的に阻害する . これにより、真菌細胞膜の流動性、生合成、機能を調節する主要な真菌膜ステロールであるエルゴステロールが欠乏する。エルゴステロールが損傷すると、膜透過性が上昇し、細胞成分が漏出するため、最終的には真菌細胞が死滅する .

皮膚糸状菌感染症

これらの薬剤の製剤と臨床用途は、主に皮膚糸状菌感染症においてレビューされてきた . 皮膚糸状菌は、皮膚、毛髪、爪の感染症を引き起こす真菌の一種で、水虫、足白癬、それに類似した感染症などの病気を引き起こす .

新規抗真菌薬の合成

ベンジルアミンコアは、新規抗真菌薬の開発のための興味深いリード構造である . これは、ナフチフィンとテルビナフィンなどのアリールアミン系薬剤、および関連する抗真菌薬であるブテナフィンに見られる顕著なクラスの一部である <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/20

作用機序

Target of Action

Benzylamine, N-octyl- is a type of benzylamine, a class of organic compounds known as phenylmethylamines . These compounds contain a phenylmethylamine moiety, which consists of a phenyl group substituted by an methanamine . The primary targets of benzylamine are the enzymes Trypsin-1 and Trypsin-2 in humans .

Mode of Action

For instance, benzylamine derivatives have been found to inhibit squalene epoxidase in ergosterol biosynthesis . This interaction disrupts the normal function of the target enzymes, leading to changes in cellular processes.

Biochemical Pathways

Benzylamine, N-octyl- may affect several biochemical pathways. For instance, benzylamine derivatives have been found to interfere with the fungal cell membrane function . Additionally, benzylamine occurs biologically from the action of the N-substituted formamide deformylase enzyme, which is produced by Arthrobacter pascens bacteria . This hydrolase catalyses the conversion of N-benzylformamide into benzylamine with formate as a by-product .

Pharmacokinetics

It’s known that benzylamine is absorbed within 2 hours of administration, has a half-life of 210–327 hours, and an accumulation ratio of 138–152 . These properties suggest that Benzylamine, N-octyl- may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

It’s known that benzylamine derivatives can have antimycotic activity . This suggests that Benzylamine, N-octyl- may also have potential antimycotic effects.

生物活性

Benzylamine, N-octyl- is a compound of interest due to its diverse biological activities and potential applications in various fields, including medicine and industry. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and data tables to provide a comprehensive overview.

Benzylamine, N-octyl- is characterized by its unique structure that combines a benzyl group with an octyl chain. Its chemical formula is , which contributes to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments. This property is crucial in its biological interactions.

Antimycotic Properties

One of the significant biological activities of Benzylamine, N-octyl- is its antimycotic properties . Research indicates that this compound can inhibit squalene epoxidase, an enzyme involved in ergosterol biosynthesis in fungi. By disrupting this pathway, Benzylamine, N-octyl- exhibits antifungal activity against various fungal species.

Enzyme Interactions

Benzylamine derivatives have been studied for their interactions with enzymes. For instance, they can act as substrates for specific enzymes, leading to the formation of various metabolites. The mechanism of action often involves the compound's ability to undergo oxidation and reduction reactions, which can result in the formation of biologically active derivatives.

Study on Mutagenicity

A study investigating the mutagenic properties of benzylating agents found that unsymmetrically substituted N-nitrosomethylbenzylamine exhibited carcinogenic potential in animal models. This research highlighted the compound's ability to induce mutations in bacterial strains such as Salmonella typhimurium, suggesting that benzylation may contribute to its overall biological activity .

Anticancer Research

Recent investigations into benzylamine derivatives have identified them as potential inhibitors for prostate cancer therapeutics. Structure-based design approaches have led to the synthesis of selective aryl benzylamine-based inhibitors that demonstrate significant anticancer activity in vitro . The compounds were tested for their efficacy against cancer cell lines, showing promising results.

The biological activity of Benzylamine, N-octyl- is largely attributed to its interaction with specific molecular targets within biological systems. The compound can undergo various chemical reactions:

- Oxidation : Can yield benzaldehydes and benzyl alcohols.

- Reduction : Leads to the formation of primary and secondary amines.

- Substitution : Participates in nucleophilic substitution reactions at the benzylic position.

These reactions facilitate its role as a precursor in synthesizing other biologically active compounds.

Data Table: Comparative Biological Activity

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Benzylamine, N-octyl- | Antifungal (inhibits squalene epoxidase) | Disruption of ergosterol biosynthesis |

| Unsymmetrical N-nitrosomethylbenzylamine | Mutagenic (carcinogenic potential) | Induces mutations via DNA benzylation |

| Aryl benzylamine derivatives | Anticancer (prostate cancer inhibitors) | Selective inhibition of cancer cell growth |

Safety and Handling

While Benzylamine, N-octyl- shows significant biological activity, it is essential to handle it with care. As with many aromatic amines, it may pose risks such as skin irritation and respiratory issues; therefore, appropriate safety measures should be employed during handling.

特性

IUPAC Name |

N-benzyloctan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N/c1-2-3-4-5-6-10-13-16-14-15-11-8-7-9-12-15/h7-9,11-12,16H,2-6,10,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYPROVLGPMATH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168157 | |

| Record name | Benzylamine, N-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1667-16-9 | |

| Record name | N-Octylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1667-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylamine, N-octyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001667169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylamine, N-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。